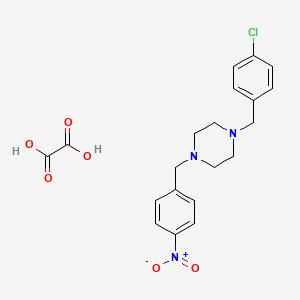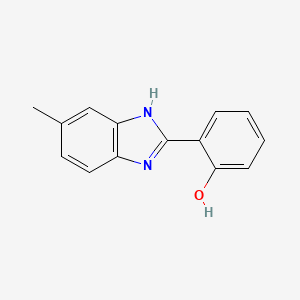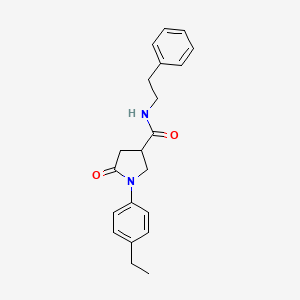![molecular formula C15H18ClNO6 B5152271 8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate](/img/structure/B5152271.png)
8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a variety of effects on the body, and its mechanism of action has been the subject of much investigation. In
作用机制
The mechanism of action of 8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate is not fully understood. However, it is believed to act primarily by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. This modulation may be responsible for the compound's effects on behavior and neurological function.
Biochemical and Physiological Effects
Studies have shown that 8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate has a variety of biochemical and physiological effects. For example, it has been found to increase the release of dopamine and serotonin in the brain, leading to changes in behavior and mood. It has also been found to have anxiolytic and anti-depressant effects, as well as potential applications in the treatment of certain neurological disorders.
实验室实验的优点和局限性
One advantage of using 8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate in lab experiments is its ability to modulate the activity of certain neurotransmitters. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and neurological function. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
未来方向
There are many potential future directions for research on 8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate. For example, researchers may explore its potential applications in the treatment of neurological disorders such as depression and anxiety. They may also investigate its effects on other neurotransmitters and their associated behaviors. Additionally, researchers may study the compound's potential toxicity and develop methods for minimizing its negative effects.
Conclusion
In conclusion, 8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate is a complex chemical compound that has been studied extensively for its potential use in scientific research. Its ability to modulate the activity of certain neurotransmitters makes it a useful tool for studying behavior and neurological function. However, its potential toxicity must be carefully monitored in lab experiments. There are many potential future directions for research on this compound, including its potential applications in the treatment of neurological disorders and its effects on other neurotransmitters.
合成方法
The synthesis of 8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate is a complex process that involves several steps. One method for synthesizing this compound involves the reaction of 2,3-dihydro-1H-pyrrolo[2,1-a]isoquinoline with methyl iodide and sodium hydride, followed by the reaction of the resulting compound with dimethyl sulfate and perchloric acid.
科学研究应用
8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate has been studied extensively for its potential use in scientific research. This compound has been found to have a variety of effects on the body, including its ability to modulate the activity of certain neurotransmitters. It has also been found to have potential applications in the treatment of certain neurological disorders.
属性
IUPAC Name |
8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolin-4-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18NO2.ClHO4/c1-10-7-11-8-14(17-2)15(18-3)9-12(11)13-5-4-6-16(10)13;2-1(3,4)5/h7-9H,4-6H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMGFAJJXGNRLW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2C3=[N+]1CCC3)OC)OC.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolin-4-ium;perchlorate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5152193.png)


![7-(4-isopropylphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5152210.png)

![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B5152224.png)
![5-methyl-3-{1-[3-(trifluoromethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5152225.png)
![2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5152230.png)
![1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5152232.png)


![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5152278.png)
![6-methyl-5-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5152285.png)
